molecular formula C10H8BrNO2 B11860885 Methyl 4-bromo-1H-indole-5-carboxylate CAS No. 1956389-89-1

Methyl 4-bromo-1H-indole-5-carboxylate

Cat. No.: B11860885
CAS No.: 1956389-89-1
M. Wt: 254.08 g/mol
InChI Key: SGALHESFQLIZTL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by a bromine atom at the 4th position and a methyl ester group at the 5th position of the indole ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-5-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. These methods often use continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also helps in minimizing human error and optimizing reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1H-indole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-1H-indole: Lacks the ester group, affecting its solubility and reactivity.

    Methyl 5-bromo-1H-indole-3-carboxylate: Has the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness

Methyl 4-bromo-1H-indole-5-carboxylate is unique due to the specific positioning of the bromine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

1956389-89-1

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 4-bromo-1H-indole-5-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3

InChI Key

SGALHESFQLIZTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=C2)Br

Origin of Product

United States

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